5,7-Octadecadiynoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octadeca-5,7-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-10,15-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTZLZZKHKSOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#CC#CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415578 | |
| Record name | 5,7-Octadecadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136667-54-4 | |
| Record name | 5,7-Octadecadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biological Context of 5,7 Octadecadiynoic Acid
Occurrence of Related Polyynoic Fatty Acids in Natural Sources
While information on 5,7-octadecadiynoic acid is sparse, the occurrence of related polyynoic and polyacetylenic fatty acids in the natural world, particularly in plants, is well-documented. These compounds are often recognized as bioactive phytochemicals.
Certain plant families are known to produce a variety of polyacetylenic compounds, which include diynes (compounds with two triple bonds).
Panax ginseng (Ginseng): Ginseng is a notable source of polyacetylenes. These compounds are considered a class of bioactive phytochemicals found in the plant.
Artemisia annua : This plant is a rich source of various phytochemicals, including lipids and fatty acids. researchgate.net While it is well-known for producing the antimalarial compound artemisinin, a sesquiterpene lactone, its extracts also contain a wide array of other compounds. nih.govnih.gov Phytochemical investigations have identified numerous classes of molecules, including fatty acids, within Artemisia annua. researchgate.net Although the presence of diyne compounds is not as extensively characterized as in ginseng, the plant's diverse lipid profile suggests the potential for a wide range of fatty acid structures.
Table 1: Examples of Polyacetylenic Compounds in Botanical Sources
| Compound Name | Botanical Source | Reference |
| Polyacetylenes | Panax ginseng |
Ecological and Physiological Implications in Host Organisms
The ecological and physiological roles of this compound have not been specifically elucidated. However, the broader class of polyunsaturated fatty acids, to which it belongs, is known to have profound effects on organismal health and ecological interactions. nih.gov
Polyunsaturated fatty acids are fundamental components of cell membranes and serve as precursors for a variety of signaling molecules. youtube.com In mammals, essential fatty acids like linoleic acid and alpha-linolenic acid cannot be synthesized and must be obtained from the diet. britannica.com These fatty acids are crucial for numerous physiological processes. Omega-3 fatty acid supplementation, for example, has been associated with improvements in attentional and physiological functions. nih.gov
In an ecological context, lipids, including fatty acids, are critical for the transfer of energy through food webs. une.edu.au They are essential for the growth and development of a wide range of organisms. nih.gov The specific functions of polyynoic fatty acids are less understood but are thought to contribute to the plant's defense mechanisms and other specialized physiological roles. The biosynthesis of these unique fatty acids is believed to originate from common fatty acid precursors like oleic acid and linoleic acid. mdpi.com
Table 2: General Functions of Polyunsaturated Fatty Acids
| Physiological/Ecological Role | Description |
| Cell Membrane Structure | Integral components of the phospholipid bilayer, influencing fluidity and function. youtube.com |
| Energy Storage | A major source of energy for cellular processes. youtube.com |
| Signaling Molecules | Precursors to eicosanoids and other signaling molecules that regulate inflammation and other cellular processes. |
| Trophic Transfer | Essential nutrients transferred through aquatic and terrestrial food webs. une.edu.au |
Advanced Analytical Methodologies for Characterization and Quantitation of 5,7 Octadecadiynoic Acid
Spectroscopic Techniques for Structural Elucidation and Isomer Differentiation
Spectroscopic methods are indispensable for probing the molecular structure of 5,7-octadecadiynoic acid, offering insights into its atomic connectivity, functional groups, and spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the definitive structural elucidation of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon skeleton and the position of the triple bonds.
¹H-NMR (Proton NMR): The ¹H-NMR spectrum of a related compound, linoleic acid, shows characteristic signals for different protons along the fatty acid chain. For instance, the triplet signal around 2.17 ppm is characteristic of the α-methylene protons (H-2). chemsociety.org.ng Allylic protons typically appear as multiplets, while olefinic methine protons are found further downfield. chemsociety.org.ng In the context of this compound, specific chemical shifts and coupling patterns would be expected for the protons adjacent to the diyne functionality.
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum is crucial for identifying the carbon atoms in the molecule, including the sp-hybridized carbons of the alkyne groups. For acetylenic fatty esters, the chemical shifts of the acetylenic carbons provide valuable structural information. semanticscholar.org The carbonyl carbon of the carboxylic acid group typically resonates at a distinct downfield chemical shift. chemicalbook.com
NOESY (Nuclear Overhauser Effect Spectroscopy): 2D NOESY experiments are instrumental in determining the spatial proximity of protons, which is particularly useful for confirming stereochemistry and the geometry of double bonds in related polyunsaturated fatty acids. nih.govunadegato.pl For instance, NOESY correlations can help differentiate between E and Z isomers by showing cross-peaks between protons that are close in space. unadegato.pl In the analysis of related compounds, NOESY has been used to establish the trans configuration of double bonds. unadegato.pl
Table 1: Representative NMR Data for Related Fatty Acids
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment in Related Fatty Acids | Reference |
|---|---|---|---|---|
| ¹H | 2.17 | t | α-methylene protons (H-2) | chemsociety.org.ng |
| ¹H | 1.93 | m | Allylic protons | chemsociety.org.ng |
| ¹H | 5.24 | m | Olefinic methine protons | chemsociety.org.ng |
| ¹³C | ~179.5 | s | Carboxylic acid carbon (C-1) | unadegato.pl |
| ¹³C | ~130 | d | Olefinic carbons | nih.gov |
| ¹³C | ~34 | t | Methylene (B1212753) carbons | nih.gov |
| ¹³C | ~14 | q | Terminal methyl carbon | nih.gov |
This table presents generalized data from related fatty acids to illustrate typical chemical shifts. Actual values for this compound may vary.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Mass spectrometry, often coupled with gas chromatography, is a cornerstone for the identification and quantification of fatty acids like this compound.
Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass, which aids in confirming the molecular formula. The fragmentation patterns observed in the mass spectrum offer structural clues. For instance, in the analysis of related octadecadienoic acids, the molecular ion peak is observed, and fragmentation provides information about the location of double bonds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique where the gas chromatograph separates volatile compounds, which are then introduced into the mass spectrometer for detection and identification. For fatty acid analysis, they are often converted to their more volatile methyl esters (FAMEs) prior to GC-MS. ijpras.comjapsonline.com The retention time from the GC column provides one level of identification, which is then confirmed by the mass spectrum. athenaeumpub.com GC-MS has been successfully used to identify various fatty acid methyl esters in complex mixtures. rjptonline.orgnih.gov Commercial specifications for this compound may include identification confirmation by GC/MS. labproinc.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of this compound, the FT-IR spectrum would exhibit characteristic absorption bands.
Carboxylic Acid Group: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.
Alkyne Groups: The C≡C triple bond stretch of the diyne system would be expected to show a weak to medium absorption in the range of 2100-2260 cm⁻¹.
Alkyl Chain: The C-H stretching vibrations of the methylene and methyl groups in the long alkyl chain would appear in the 2850-3000 cm⁻¹ region.
FT-IR analysis has been used to identify functional groups of lipids and other phytochemicals in various extracts. taylorandfrancis.com
Chromatographic Separation Techniques for Isolation and Purity Assessment
Chromatographic techniques are essential for the isolation of this compound from mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and HPLC-ESI-MS/MS
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of fatty acids.
HPLC: Reversed-phase HPLC with a C18 column is commonly used for the separation of fatty acids. lipidmaps.orgglsciences.com The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. Detection can be achieved using a UV detector, especially for conjugated systems, or a more universal detector like an evaporative light scattering detector (ELSD). Commercial purity assessment of this compound has been specified using HPLC with detection at 226 nm. labproinc.com
HPLC-ESI-MS/MS: The coupling of HPLC with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) provides a highly sensitive and selective method for the analysis of fatty acids in complex biological matrices. nih.govsfrbm.org This technique allows for the separation of isomers and their unambiguous identification and quantification based on their retention times and specific precursor-to-product ion transitions in the mass spectrometer. lipidmaps.orgsfrbm.org This method has been used for the quantification of various oxidized fatty acids in plasma. lipidmaps.org
Table 2: HPLC Parameters for Fatty Acid Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Zorbax 300SB-C18, XPERTEX C18) | lipidmaps.orgresearchgate.net |
| Mobile Phase | Gradient elution with acetonitrile/water or methanol/water, often with an acid modifier like formic acid. | lipidmaps.orgmdpi.com |
| Flow Rate | Typically in the range of 0.2-1.0 mL/min. | lipidmaps.org |
| Detection | UV, Diode Array Detector (DAD), Mass Spectrometry (MS). | cabidigitallibrary.org |
This table provides typical parameters used in the HPLC analysis of fatty acids.
Gas-Liquid Chromatography (GLC) for Fatty Acid Methyl Ester Analysis
Gas-Liquid Chromatography (GLC), a form of gas chromatography, is a standard method for the detailed analysis of fatty acid profiles in various samples.
Fatty Acid Methyl Ester (FAME) Analysis: For GLC analysis, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) to increase their volatility. cambridge.orgcustoms.go.jp The FAMEs are then separated on a capillary column based on their boiling points and polarity. dss.go.th The use of polar capillary columns, such as those coated with polyethylene (B3416737) glycol (e.g., DB-WAX), allows for the separation of a wide range of FAMEs. customs.go.jp The separated FAMEs are detected by a flame ionization detector (FID), and their amounts are quantified by comparing their peak areas to those of internal standards. cambridge.org This method has been extensively used for the analysis of fatty acid isomers in various contexts. cambridge.orgdss.go.th Commercial assay specifications for this compound can be determined by esterification followed by GC analysis. labproinc.com
Computational Chemistry Approaches for Predictive Structural Analysis (e.g., DFT for NMR Chemical Shifts)
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for the predictive structural analysis of molecules, including fatty acids like this compound. DFT calculations can accurately predict various molecular properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. This predictive capability is invaluable for confirming molecular structures, assigning experimental NMR signals, and understanding the electronic environment of atoms within a molecule.
The prediction of NMR chemical shifts using DFT typically involves the Gauge-Including Atomic Orbital (GIAO) method. This approach has been successfully applied to various complex organic molecules, including conjugated fatty acids and other acetylenic compounds. researchgate.netmdpi.com The accuracy of these predictions is highly dependent on the choice of the functional and the basis set.
Commonly employed functionals for such calculations include B3LYP, which has shown a good balance of accuracy and computational cost for organic molecules. mdpi.comconicet.gov.ar The selection of the basis set is also critical, with Pople-style basis sets like 6-31G(d,p) or more extensive ones such as 6-311+G(2d,p) often being used to achieve reliable results. mdpi.com For molecules with non-covalent interactions or specific solvent effects, more advanced functionals and solvation models may be necessary.
The general workflow for predicting the NMR spectrum of this compound would involve:
Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is typically achieved by performing a geometry optimization using a chosen DFT functional and basis set.
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated using the GIAO method with the same or a higher level of theory.
Chemical Shift Referencing: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). This is done by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the corresponding nucleus in TMS.
For this compound, DFT calculations can provide valuable insights into the chemical shifts of both ¹H and ¹³C nuclei. The presence of the diyne functionality creates a unique electronic environment that significantly influences the chemical shifts of the adjacent methylene and acetylenic carbons and protons.
Below is a table illustrating the expected experimental ¹³C NMR chemical shifts for the key carbon atoms in this compound, alongside a column for theoretically predicted values that would be obtained from DFT calculations. Experimental data for similar alkadiynoic acids provide a basis for the expected ranges. nih.gov
| Carbon Atom | Expected Experimental Chemical Shift (ppm) | Theoretically Predicted Chemical Shift (ppm) (via DFT) |
| C-1 (COOH) | ~179-180 | Value to be calculated |
| C-2 | ~34 | Value to be calculated |
| C-3 | ~24-25 | Value to be calculated |
| C-4 | ~28-29 | Value to be calculated |
| C-5 | ~75-80 | Value to be calculated |
| C-6 | ~65-70 | Value to be calculated |
| C-7 | ~65-70 | Value to be calculated |
| C-8 | ~75-80 | Value to be calculated |
| C-9 | ~19 | Value to be calculated |
| C-10 to C-17 | ~22-32 | Value to be calculated |
| C-18 (CH₃) | ~14 | Value to be calculated |
The theoretically predicted values are placeholders for the results that would be generated by a specific DFT calculation.
Similarly, ¹H NMR chemical shifts can be predicted. The protons on the carbons adjacent to the acetylenic bonds (C-4 and C-9) are expected to show characteristic shifts due to the magnetic anisotropy of the triple bonds. DFT calculations can help in the precise assignment of these and other protons in the long alkyl chain.
The correlation between experimentally obtained and DFT-calculated chemical shifts is often linear, and a high correlation coefficient (R²) would provide strong confidence in the structural assignment. mdpi.com Deviations between predicted and experimental values can also be informative, potentially indicating conformational dynamics or specific intermolecular interactions in the experimental sample that were not accounted for in the computational model.
Research on Derivatives and Analogs of 5,7 Octadecadiynoic Acid
Synthesis and Characterization of Chain-Modified Octadecadiynoic Acid Analogs
The synthesis of analogs of 5,7-octadecadiynoic acid with modified carbon chain lengths has been a subject of scientific inquiry. These studies aim to elucidate how chain length influences the physical and biological properties of diynoic acids. A general and straightforward synthesis for 2,5-diynoic acids has been developed, which can be readily scaled up. This methodology has been applied to produce a series of analogs with varying chain lengths. smolecule.com
For instance, 2,5-octadecadiynoic acid has been synthesized with a 42% yield and a melting point of 54.0 °C. smolecule.com The characterization of this and other synthesized analogs was performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structures. smolecule.com
| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 2,5-Heptadecadiynoic acid | C17H26O2 | 15 | - | smolecule.com |
| 2,5-Octadecadiynoic acid | C18H28O2 | 42 | 54.0 | smolecule.com |
| 2,5-Eicosadiynoic acid | C20H32O2 | 43 | 60.0-60.5 | smolecule.com |
| 2,5-Heneicosadiynoic acid | C21H34O2 | 42 | 61.0-62.0 | smolecule.com |
| 2,5-Tricosadiynoic acid | C23H38O2 | 30 | 66.0-67.0 | smolecule.com |
Studies on Conjugated Diynoic and Dienoic Acid Isomers
The position and geometry of the unsaturations in the carbon chain of octadecadiynoic and octadecadienoic acids significantly impact their chemical and physical properties. Researchers have investigated various isomers to understand these effects.
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid. The differential biophysical and biochemical properties of these isomers have been studied. For example, phosphatidylcholines containing different CLA isomers exhibit varied surface areas and permeability in model membranes, suggesting that these physical differences may contribute to their distinct biological effects. nih.gov
The synthesis of specific isomers, such as 9Z,12E-octadecadienoic acid (linoelaidic acid), is often achieved through the isomerization of naturally occurring fatty acids like linoleic acid. In a notable study, the biotransformation of celastrol (B190767) by native endophytes of Tripterygium wilfordii yielded a rare 7,9-octadecadienoic acid ester of celastrol. The structure of this novel compound was elucidated using extensive 1D and 2D NMR analysis, which confirmed the location of the diene system at the C7' to C10' positions. frontiersin.org
| Isomer Name | Double/Triple Bond Position | Key Research Finding | Reference |
|---|---|---|---|
| trans-10, cis-12-Octadecadienoic acid | Δ10t, 12c | Exhibits distinct biophysical properties in model membranes compared to other isomers. nih.gov | nih.gov |
| cis-9, trans-11-Octadecadienoic acid | Δ9c, 11t | Shows different condensation effects in the presence of cholesterol compared to the t10, c12 isomer. nih.gov | nih.gov |
| 9Z,12E-Octadecadienoic acid | Δ9c, 12t | Synthesized via isomerization of linoleic acid. | |
| 7,9-Octadecadienoic acid ester of celastrol | Δ7, 9 | A rare ester identified as a biotransformation product of celastrol by endophytes. frontiersin.org | frontiersin.org |
Nitro-Fatty Acid Derivatives and Their Electrophilic Properties
The introduction of a nitro (NO₂) group to the carbon chain of unsaturated fatty acids, including octadecadienoic acid, results in the formation of nitro-fatty acids with potent electrophilic properties. These derivatives are generated through reactions involving nitric oxide and its derived species. nih.govnih.gov The nitro group is one of the strongest electron-withdrawing functional groups, which renders the β-carbon of the nitroalkene highly susceptible to nucleophilic attack. nih.gov
This electrophilicity is central to the chemical reactivity of nitro-fatty acids. They readily undergo Michael addition reactions with nucleophiles such as water and the thiolate anions of cysteine and glutathione. nih.govnih.gov The reaction with water leads to the formation of vicinal nitrohydroxy fatty acid derivatives, which have been detected in various biological tissues. nih.gov The reaction rates of nitroalkenes with thiols are significantly faster than those of many other biological electrophiles. nih.gov
Research has identified various isomers of nitro-octadecadienoic acid, including those with the nitro group at positions 9, 10, 12, or 13. nih.gov These compounds and their protein adducts are detectable clinically and are considered important signaling mediators. nih.gov
Hydroxylated and Epoxidized Octadecadiynoic Acid Derivatives
The introduction of hydroxyl (-OH) and epoxy groups into the octadecadienoic acid backbone generates a diverse range of derivatives with significant research interest. These oxygenated fatty acids, known as octadecanoids, can be produced through both enzymatic and non-enzymatic pathways. acs.org
Enzymatic oxidation, mediated by enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases, is stereospecific, leading to the formation of specific stereoisomers. acs.org For example, the biotransformation of linoleic acid can yield 12,13(S)-oxido-9Z,11-octadecadienoic acid. nih.gov In another study, recombinant E. coli expressing diol synthase from Aspergillus nidulans was used to produce 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid from α-linolenic acid with a high conversion yield. researchgate.net
The epoxidation of unsaturated fatty acids is also a key area of research, with applications in the synthesis of valuable chemical intermediates. For instance, vernolic acid (12,13-epoxy-cis-9-octadecenoic acid) has several potential industrial uses. uliege.be
| Derivative Name | Functional Groups | Method of Synthesis | Reference |
|---|---|---|---|
| 12,13(S)-Oxido-9Z,11-octadecadienoic acid | Epoxy | Enzymatic (from linoleic acid) | nih.gov |
| 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid | Dihydroxy | Biotechnological (recombinant E. coli) researchgate.net | researchgate.net |
| cis-9(R),10(S)-epoxystearic acid | Epoxy | Enzymatic (from oleic acid) uliege.be | uliege.be |
| Vernolic acid (12,13-epoxy-cis-9-octadecenoic acid) | Epoxy | Found in plant seeds | uliege.be |
| 9-hydroxy-10,12-octadecadienoic acid | Hydroxy | Synthesized by reduction of the corresponding hydroperoxide. gsartor.org | gsartor.org |
Esterification and Other Chemical Modifications for Research Purposes
Esterification is a common chemical modification of this compound and its analogs, primarily for research purposes. The conversion of the carboxylic acid group to an ester, typically a methyl ester, enhances the volatility of the compound, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). science.govd-nb.info This derivatization is a crucial step in the identification and quantification of these fatty acids in complex mixtures.
Various esterification methods are employed, including the use of diazomethane (B1218177) or methanolic HCl. kyoto-u.ac.jp For instance, in the analysis of fatty acids from Jatropha curcas root extract, the active fractions were analyzed by GC-MS, which identified hexadecanoic acid methyl ester and octadecanoic acid methyl ester. science.gov
Beyond esterification, other chemical modifications are explored to generate novel compounds. For example, an octadecanoic acid-tetrahydrofuran-3,4-diyl ester was isolated from an active fraction of a chloroform (B151607) extract and showed notable biological activity. science.gov In the field of biomaterials, suberinic acids, which contain epoxy and hydroxyl groups, can be esterified with diethylene glycol to synthesize bio-polyols for the production of polyurethane foams. mdpi.com These examples highlight the versatility of chemical modifications in tailoring the properties of fatty acids for specific applications.
| Modification | Reagents/Method | Purpose | Reference |
|---|---|---|---|
| Methyl Esterification | Diazomethane or Methanolic HCl | Enhance volatility for GC-MS analysis. science.govd-nb.infokyoto-u.ac.jp | science.govd-nb.infokyoto-u.ac.jp |
| Tetrahydrofuran-3,4-diyl ester synthesis | Isolation from natural source | Investigation of biological activity. science.gov | science.gov |
| Bio-polyol synthesis | Esterification with diethylene glycol | Production of polyurethane foams. mdpi.com | mdpi.com |
| Synthesis of Phosphatidylcholines | Chemical synthesis | Studying biophysical properties of membranes. nih.gov | nih.gov |
Biological Activities and Molecular Mechanisms of Action of 5,7 Octadecadiynoic Acid and Its Analogs Academic Focus
Modulation of Cellular Signaling Pathways and Gene Expression
The biological activities of 5,7-octadecadiynoic acid and its analogs are intrinsically linked to their ability to modulate key cellular signaling pathways and influence the expression of specific genes. These interactions are central to their observed physiological and pathological effects.
Investigation of NF-κB Signaling Pathway Inhibition
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory responses. nih.gov Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govsemanticscholar.org Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their degradation and the subsequent release and translocation of NF-κB to the nucleus. nih.gov Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. frontiersin.orgfrontiersin.org
Research has shown that certain fatty acid derivatives can inhibit the NF-κB signaling pathway. For instance, electrophilic fatty acids can form adducts with the p65 and p50 subunits of NF-κB, thereby inhibiting its ability to bind to DNA and reducing the expression of downstream inflammatory genes. nih.gov This inhibition can lead to a decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.govfrontiersin.org Studies on related compounds have demonstrated that inhibition of the NF-κB pathway is a key mechanism for their anti-inflammatory effects. For example, some compounds have been shown to suppress the nuclear translocation of the NF-κB p65 subunit, a crucial step in its activation. frontiersin.orgmdpi.com This action mitigates the inflammatory cascade initiated by stimuli like lipopolysaccharide (LPS). mdpi.com
Research on Nrf-2 Gene Expression Induction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. nih.gov Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. uab.edu Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. uab.edu The stabilized Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes. nih.gov
The activation of Nrf2 leads to the increased expression of a suite of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1). nih.govuab.edu HO-1 catalyzes the breakdown of heme into biliverdin, iron, and carbon monoxide, all of which have cytoprotective properties. uab.edu The induction of Nrf2-mediated gene expression is a key mechanism by which cells counteract oxidative damage and inflammation. Research on oxylipins has shown their ability to activate the Nrf2 pathway, leading to increased expression of HO-1 and other protective genes. nih.govresearchgate.net This activation can involve the stabilization of Nrf2 and its subsequent nuclear translocation. nih.gov
Enzymatic Interactions and Target Protein Modifications
The bioactivity of this compound and its analogs is also defined by their direct interactions with specific enzymes and their ability to modify target proteins, thereby altering their function.
Soluble Epoxide Hydrolase (sEH) Inhibition Studies
Soluble epoxide hydrolase (sEH) is an enzyme that plays a significant role in inflammation by metabolizing anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). pnas.orgfrontiersin.org By inhibiting sEH, the levels of beneficial EpFAs can be increased, leading to enhanced anti-inflammatory and vasodilatory effects. pnas.org
Inhibition of sEH has been shown to be a promising therapeutic strategy for a variety of conditions, including inflammation and cardiovascular diseases. pnas.orgfrontiersin.org Studies have demonstrated that sEH inhibitors can effectively reduce inflammation in various models. nih.gov The enzyme is expressed in various tissues and its inhibition can lead to a systemic increase in EpFA levels. frontiersin.org
Table 1: Investigated sEH Inhibitors and their Effects
| Inhibitor | Model System | Observed Effect | Reference |
| Adamantyl-ureido-dodecanoic acid (AUDA) | Human umbilical vein endothelial cells (HUVECs) | Increased PPARγ transcription activity in the presence of EETs. | pnas.org |
| t-AUCB | Murine model of LPS-induced inflammation | Significantly reduced plasma levels of 5-HETE. | nih.gov |
| TPPU | Rodent models of depression and neurodevelopmental disorders | Conferred prophylactic and antidepressant effects; prevented cognitive deficits. | frontiersin.orgpnas.org |
Lipoxygenase (LOX) and Cyclooxygenase-2 (COX-2) Inhibition Research
Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. mhmedical.com COX-2 is an inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. researchgate.netfrontiersin.org 5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory molecules. nih.gov
Inhibition of both COX-2 and 5-LOX is considered a valuable strategy for the development of anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov A number of natural and synthetic compounds have been investigated for their ability to dually inhibit these enzymes. nih.govresearchgate.net This dual inhibition can effectively block two major pathways of inflammation. nih.gov
Table 2: Examples of Natural Compounds with COX-2 and/or LOX Inhibitory Activity
| Compound | Source | Target Enzyme(s) | Reference |
| Morusin, Kuwanon C | Morus alba | COX-2, 5-LOX | frontiersin.org |
| Acetylmelodorinol | Mitrella kentia | COX-2 (proposed) | frontiersin.org |
| α-Cyperone | Not specified | COX-2 | frontiersin.org |
Covalent Modification of Thiol-Containing Proteins via Nitroalkylation
Electrophilic fatty acids, including nitrated fatty acids (NO2-FAs), can covalently modify proteins through a process known as nitroalkylation. nih.gov This modification typically occurs at nucleophilic amino acid residues, with cysteine thiols being a primary target. nih.govnih.gov The reaction involves a Michael addition of the nucleophile to the electrophilic carbon of the nitroalkene. nih.gov
This covalent adduction can alter the structure and function of the target protein. nih.gov For example, the modification of key cysteine residues in enzymes can lead to their inhibition. nih.gov This mechanism has been shown to be relevant for the biological activity of various electrophilic lipids. mdpi.com The modification of proteins like Keap1 by electrophiles can trigger the activation of the Nrf2 signaling pathway. uab.edu Furthermore, the covalent modification of proteins involved in inflammatory signaling, such as components of the NF-κB pathway, can lead to the downregulation of inflammatory responses. nih.gov The lipoxidation of proteins by α,β-unsaturated aldehydes generated from lipid peroxidation is another example of covalent modification that can impact protein function. mit.edu
Mechanistic Studies of Antimicrobial Properties (e.g., Antibacterial, Antifungal)
The antimicrobial activity of fatty acids, including this compound and its analogs, is attributed to several mechanisms that target the fundamental components and processes of microbial cells. researchgate.net These mechanisms often involve the disruption of cellular membranes and interference with essential metabolic pathways. researchgate.net
A primary mechanism of antimicrobial action for many fatty acids is the disruption of the microbial cell membrane. researchgate.netacs.org This leads to increased permeability, causing the leakage of vital intracellular components such as nucleic acids and proteins, which can ultimately lead to cell death. oup.commdpi.com The structural characteristics of the fatty acids, including the presence and position of double or triple bonds and a free carboxylic acid group, are critical for this activity. nih.gov For instance, studies on various fatty acids have demonstrated that their incorporation into the cell membrane can alter its fluidity and integrity. oup.com The lipophilic nature of these molecules allows them to insert into the lipid bilayer, causing a disorganization of the membrane structure. nih.gov This disruption can impair the function of membrane-bound proteins and transport systems, further compromising the cell's viability.
Beyond membrane damage, certain fatty acids and their derivatives can inhibit the synthesis of essential macromolecules like the cell wall and proteins. researchgate.netsigmaaldrich.com The cell wall is a crucial structure for maintaining the osmotic stability and shape of bacteria. Its inhibition is a key target for many antibiotics. Some fatty acids have been shown to interfere with the enzymes involved in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. smujo.id
Furthermore, the synthesis of proteins is a fundamental process for all living cells. Inhibition of this process can halt microbial growth and proliferation. Fatty acids can potentially interfere with ribosomal function or the enzymatic steps involved in amino acid activation and peptide chain elongation.
Neurite Outgrowth Activity in Neuronal Cell Models
Recent research has highlighted the potential of certain fatty acids, including analogs of this compound, to promote neurite outgrowth in neuronal cell models. researchgate.netlookchem.comrjptonline.org Neurite outgrowth is a critical process in neuronal development, regeneration, and the formation of synaptic connections. Studies using rat cortical neurons have shown that specific octadecadienoic acid isomers can enhance neurite extension, even in the presence of inhibitory factors like amyloid-β peptides, which are associated with Alzheimer's disease. researchgate.netmdpi.com
The molecular mechanisms underlying this activity are still under investigation but may involve the modulation of signaling pathways crucial for cytoskeletal dynamics and neuronal growth. For example, some oxidized linoleic acid metabolites (OXLAMs), which share structural similarities with this compound, have been shown to influence axon and dendrite growth. nih.gov These effects can be sex-dependent, with male neurons sometimes showing greater susceptibility. nih.gov The activation of receptors like PPARγ by certain fatty acid metabolites has been linked to the stimulation of axonal outgrowth. nih.gov
It is important to note that the concentration of these fatty acids can have differential effects. For instance, in studies with Caenorhabditis elegans, low concentrations of 9,12-octadecadiynoic acid were found to enhance locomotive and foraging abilities by modulating serotonergic neuronal activity, while higher concentrations had detrimental effects. nih.gov This suggests a complex and dose-dependent role for these molecules in regulating neurobehavioral development. nih.gov
Below is a table summarizing the effects of select octadecadienoic acid analogs on neurite outgrowth:
| Compound | Cell Model | Observed Effect | Potential Mechanism |
| (4Z,15Z)-octadecadienoic acid | Aβ(25-35)-treated rat cortical neurons | Potent neurite outgrowth activity researchgate.netmdpi.com | Inhibition of GSK-3β mdpi.com |
| 9-hydroxyoctadecadienoic acid (9-HODE) | Primary rat cortical neurons | Increased axonal outgrowth and dendritic arborization (male neurons) nih.gov | Agonist of PPARγ nih.gov |
| 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME) | Primary rat cortical neurons | Decreased axonal outgrowth (male neurons) nih.gov | Not yet elucidated |
| 9,12-octadecadiynoic acid | Caenorhabditis elegans | Enhanced locomotive and foraging ability at low concentrations nih.gov | Increased expression of serotonin (B10506) transporter mod-1 nih.gov |
Role as Signaling Molecules or Self-Defensive Substances in Plant Systems
In the plant kingdom, octadecanoic acid and its derivatives, including polyunsaturated and oxygenated forms, play crucial roles as signaling molecules in defense responses against pathogens and herbivores. nih.govnih.govoup.com These compounds, often referred to as oxylipins, are integral to the plant's innate immune system. nih.gov
When a plant is wounded or attacked by a pathogen, lipids are released from cellular membranes and are acted upon by various enzymes to produce a cascade of signaling molecules. nih.gov These signals can then activate the expression of defense-related genes, leading to the production of antimicrobial compounds and other protective measures. nih.govresearchgate.net For example, some octadecadienoic acid derivatives have been identified as self-defensive substances in rice plants, protecting them against the rice blast fungus. researchgate.net
The signaling pathways involving these fatty acid derivatives are complex. Jasmonic acid, a well-known plant hormone derived from linolenic acid, is a key player in mediating defense responses. mdpi.com However, other octadecanoid-derived compounds are also active signal transducers. nih.gov These molecules can act locally at the site of infection or be transported systemically to prime the entire plant for a heightened defense state, a phenomenon known as systemic acquired resistance. nih.gov
Fungal oxylipins can also influence the expression of plant genes, indicating a complex inter-kingdom communication system. mdpi.com
Anti-inflammatory Mechanisms of Action
The anti-inflammatory properties of this compound and its analogs are an area of growing research interest. Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. nih.gov Some fatty acids and their metabolites can modulate inflammatory pathways, often by interacting with specific receptors and signaling proteins. nih.gov
One key mechanism involves the peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to metabolism and inflammation. nih.gov Certain fatty acid derivatives can act as ligands for PPARs, particularly PPAR-gamma, leading to the suppression of pro-inflammatory gene expression. nih.gov
Studies on RAW264.7 macrophages, a common cell line used for inflammation research, have shown that extracts containing compounds like 9-oxo-octadecadienoic acid can suppress the production of pro-inflammatory cytokines. plos.org This suppression can occur through the inhibition of key signaling pathways such as the mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways. plos.org For example, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), an enon fatty acid, has been shown to inhibit the release of inflammatory cytokines from dendritic cells. frontiersin.org
The following table outlines some of the anti-inflammatory mechanisms of octadecadienoic acid analogs:
| Compound/Analog | System/Cell Model | Anti-inflammatory Mechanism |
| 9-oxo-octadecadienoic acid | RAW264.7 macrophages | Inhibition of MAPK phosphorylation and IκBα degradation plos.org |
| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | Dendritic cells | Inhibition of inflammatory cytokine release frontiersin.org |
| General fatty acid derivatives | Various | Activation of PPAR-gamma nih.gov |
Emerging Research Perspectives and Future Directions in 5,7 Octadecadiynoic Acid Research
The study of 5,7-octadecadiynoic acid and other diyne-containing fatty acids is a rapidly evolving field. As researchers delve deeper into the unique chemical properties and biological activities of these molecules, new avenues of investigation are continuously emerging. The following sections outline key future research directions that hold significant promise for advancing our understanding and application of this compound.
Q & A
Q. What are the standard methodologies for synthesizing and characterizing 5,7-Octadecadiynoic acid?
Synthesis typically involves catalytic alkyne coupling reactions, such as Cadiot-Chodkiewicz or Sonogashira coupling, to introduce the diyne groups at positions 5 and 6. Purification is achieved via column chromatography, followed by spectroscopic characterization using 1H/13C NMR and FT-IR to confirm bond positions and functional groups. For structural validation, GC-MS or High-Resolution Mass Spectrometry (HRMS) is employed, as demonstrated in studies of structurally similar diynoic acids (e.g., 10,13-Octadecadiynoic acid methyl ester) . Purity assessment requires HPLC with UV detection, and melting point analysis ensures crystalline consistency .
Q. How can researchers reliably identify this compound in complex biological or environmental matrices?
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identification in complex mixtures. Derivatization (e.g., methyl ester formation) enhances volatility for GC separation. Peaks are matched against spectral libraries (e.g., NIST) and validated with synthetic standards. For quantitative analysis, Internal Standards (IS) like deuterated fatty acids are used to correct for matrix effects. Secondary confirmation via NMR (e.g., 13C DEPT for alkyne carbons) is recommended to resolve ambiguities .
Q. What preliminary biological activities have been reported for this compound and its derivatives?
While direct studies on this compound are limited, structurally analogous compounds (e.g., 10,13-Octadecadiynoic acid methyl ester) exhibit antimicrobial , anti-inflammatory , and anticancer properties. For example, similar diynoic acids inhibit PC-3 and HepG2 cancer cell proliferation via apoptosis induction and ROS modulation . Initial assays should include in vitro cytotoxicity screening (MTT assay), antimicrobial disk diffusion , and anti-inflammatory models (e.g., COX-2 inhibition) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for diynoic acids?
Contradictions often arise from concentration-dependent effects or model-specific responses . For example, low doses (0.1 μM) of 9,12-Octadecadiynoic acid enhance C. elegans locomotion, while higher doses (>1 μM) suppress activity . To address discrepancies:
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound?
SAR studies require systematic modification of the diyne backbone and functional groups. Key steps include:
- Synthetic analogs : Introduce methyl branches or epoxide groups at varying positions.
- Computational modeling : Use DFT calculations to predict electron density at triple bonds, which correlates with reactivity and bioactivity.
- Biological assays : Compare analogs in standardized models (e.g., lipid peroxidation inhibition for antioxidant activity) .
Q. What advanced techniques are suitable for elucidating the mechanism of action of this compound in neurobehavioral systems?
Mechanistic studies in C. elegans or murine models should integrate:
- Neuronal imaging : Fluorescent reporters (e.g., serotonin-GFP) to track neurotransmitter dynamics .
- RNA-seq or qPCR : Profile expression of genes like tph-1 (serotonin synthesis) or mod-1 (serotonin transport) under treatment .
- Behavioral assays : Quantify locomotion (body bends/min) and chemotaxis to link molecular changes to phenotypic outcomes .
Q. How should researchers design experiments to assess the environmental or metabolic stability of this compound?
- Stability assays : Incubate the compound in simulated physiological buffers (pH 2–9) and analyze degradation via LC-MS.
- Metabolic profiling : Use liver microsomes or S9 fractions to identify CYP450-mediated metabolites.
- Environmental fate studies : Apply OECD guidelines for biodegradability (e.g., Closed Bottle Test) and bioaccumulation potential (logP calculations) .
Data Analysis and Interpretation
Q. What statistical methods are critical for analyzing dose-response or behavioral data in diynoic acid studies?
- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Non-linear regression (e.g., log[inhibitor] vs. response) for IC50/EC50 determination.
- Principal Component Analysis (PCA) to reduce dimensionality in omics datasets (e.g., metabolomics) .
Q. How can researchers address reproducibility challenges in synthesizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
